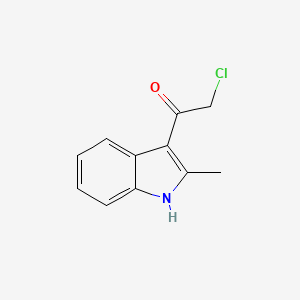

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-11(10(14)6-12)8-4-2-3-5-9(8)13-7/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEACTTPEMXZJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352328 | |

| Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38693-08-2 | |

| Record name | 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

An In-Depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Synthesis, Reactivity, and Applications

Introduction

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a bifunctional organic molecule that serves as a highly valuable intermediate in synthetic organic chemistry and medicinal chemistry. It belongs to the class of α-haloketones, a group of compounds renowned for their specific and potent reactivity as alkylating agents.[1] The structure integrates two key chemical motifs: the 2-methylindole core and an α-chloroacetyl group at the C3 position.

The indole nucleus is a ubiquitous and privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its presence in molecules like the neurotransmitter serotonin and the amino acid tryptophan underscores its biological significance. Consequently, indole derivatives have been extensively explored, leading to FDA-approved drugs for conditions ranging from cancer to viral infections.[2]

The synthetic utility of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone stems from the α-chloroacetyl moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[3] This predictable reactivity allows for the facile introduction of diverse functional groups, making it an ideal building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs.[4] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications for professionals in chemical and pharmaceutical research.

Chemical Structure and Physicochemical Properties

The molecule consists of a 2-methylindole ring system acylated at the 3-position with a chloroacetyl group. The C3 position is the most nucleophilic site of the indole ring, making it the preferred location for electrophilic substitution.

Caption: Chemical Structure of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | Calculated |

| Molecular Weight | 207.66 g/mol | Calculated |

| Appearance | Typically an off-white to yellow or brown solid | [5] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone | [5] |

| Functional Class | α-Haloketone, Heterocycle | [1] |

Synthesis and Mechanism

The most direct and widely employed method for synthesizing 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 2-methylindole.[6][7] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically chloroacetyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

Mechanism: The reaction proceeds through a well-established mechanism:

-

Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of chloroacetyl chloride, polarizing the carbonyl group and generating a highly reactive acylium ion or a polarized complex.

-

Nucleophilic Attack: The electron-rich C3 position of the 2-methylindole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts the proton from the C3 carbon, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final product.

Caption: Mechanism of Friedel-Crafts acylation for synthesis.

Experimental Protocol: Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions.

Materials:

-

2-Methylindole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The mixture may become colored.

-

Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice and 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Spectroscopic Profile (Predictive Analysis)

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods. The following table outlines the expected characteristic signals.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Broad singlet for the indole N-H proton (~8.1-8.5 ppm).- Multiplets for the four aromatic protons on the benzene ring (~7.2-7.8 ppm).- Singlet for the two methylene protons (-COCH₂ Cl) (~4.5-4.8 ppm).- Singlet for the three methyl protons (-CH₃ ) (~2.5-2.7 ppm). |

| ¹³C NMR | - Carbonyl carbon (-C =O) signal (~190 ppm).- Signals for the eight carbons of the 2-methylindole ring (~110-145 ppm).- Methylene carbon (-C H₂Cl) signal (~45-50 ppm).- Methyl carbon (-C H₃) signal (~12-15 ppm). |

| IR Spectroscopy | - Broad N-H stretch (~3300-3400 cm⁻¹).- Strong C=O (ketone) stretch (~1650-1680 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-Cl stretch (~650-800 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 207.- A characteristic M+2 peak at m/z = 209 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. |

Chemical Reactivity and Synthetic Utility

The primary utility of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone lies in the high reactivity of its α-chloro ketone functional group. The α-carbon is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[1][3]

This reactivity allows it to serve as a versatile scaffold for introducing new side chains and building molecular complexity. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, forming a new carbon-nucleophile bond.

Caption: General Sₙ2 reactivity of the α-chloro ketone moiety.

Common Transformations:

-

With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to important heterocyclic systems like quinoxalines or can be reduced to form valuable amino alcohol derivatives.

-

With Thiols: Thiolates readily displace the chloride to form α-thio ketones, useful in the synthesis of sulfur-containing heterocycles.

-

With Azide: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

-

With Carboxylates: Reaction with carboxylate salts in a Williamson ether synthesis-type reaction yields ester derivatives.

Applications in Drug Discovery

The role of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone in drug discovery is primarily that of a versatile starting material or "building block." It enables the rapid synthesis of compound libraries based on the privileged 2-methylindole scaffold. The process, known as parallel synthesis or diversity-oriented synthesis, allows for the systematic modification of the side chain to explore the structure-activity relationship (SAR) of a potential drug series.

Caption: Workflow from intermediate to drug candidate identification.

By leveraging this intermediate, medicinal chemists can efficiently synthesize analogs of known bioactive compounds or explore novel chemical space in the search for new therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[9][10]

Conclusion

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a strategically important molecule in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the predictable, high-yield reactivity of its α-haloketone moiety make it an indispensable tool for researchers. It provides a reliable and efficient entry point for the elaboration of the 2-methylindole core, a scaffold of proven biological importance. For scientists and professionals in drug development, this compound represents a key enabler for the rapid generation of molecular diversity, accelerating the discovery of novel and potent therapeutic agents.

References

-

Iannazzo, D., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available from: [Link]

-

Tahir, M. H., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. Available from: [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available from: [Link]

-

Wang, Z., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega - ACS Publications. Available from: [Link]

-

Wikipedia. α-Halo ketone. Available from: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

Tang, D., et al. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Available from: [Link]

-

Kurasov, E., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

Szychowski, K. A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

-

Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. PubMed. Available from: [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone [cymitquimica.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and strategic importance as a scaffold in modern pharmaceutical research. We will explore not just the "what" but the "why" behind its utility, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction & Strategic Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. The compound 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone leverages this potent core, functionalizing it with a highly versatile α-chloro-ketone moiety at the C3 position. This reactive handle is the key to its strategic value; it serves as an electrophilic anchor, enabling chemists to readily introduce a diverse array of functional groups through nucleophilic substitution. This capacity makes it an invaluable starting material for building combinatorial libraries aimed at discovering novel therapeutic agents.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis and for the characterization of its derivatives.

Core Chemical Properties

The quantitative data for 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone are summarized below. Data for closely related analogs are used for context where specific experimental values for the title compound are not publicly available.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₀ClNO | Calculated |

| Molecular Weight | 207.66 g/mol | Calculated |

| CAS Number | 17716-91-5 (for 1-methyl analog) | [2] The CAS for the title compound is not distinctly cited; this is for the N-methylated isomer. |

| Appearance | Expected to be a solid (e.g., off-white to tan powder) | Based on analogs like 2-chloro-1-(1H-indol-3-yl)ethanone.[3][4] |

| Purity | Typically >95% (HPLC) | Commercial availability standard.[3] |

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two protons of the chloromethyl group (-CH₂Cl) likely in the 4.5-5.0 ppm range, a singlet for the C2-methyl group protons around 2.5 ppm, a series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the benzene ring of the indole, and a broad singlet at high chemical shift (>8.0 ppm) for the indole N-H proton.

-

¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon (~190 ppm), signals for the eight carbons of the indole ring (110-140 ppm), a signal for the C2-methyl carbon (~15 ppm), and a key signal for the chloromethyl carbon (-CH₂Cl) around 45-50 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption for the C=O stretch (ketone) around 1650-1680 cm⁻¹, a broad N-H stretching band around 3200-3400 cm⁻¹, and C-H stretching bands in the 2900-3100 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 2-methylindole.[5][6] This reaction is a cornerstone of organic synthesis, involving an electrophilic aromatic substitution where the indole ring acts as the nucleophile.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] The indole ring then attacks this electrophile. The substitution occurs regioselectively at the C3 position because it is the most electron-rich and nucleophilic site of the indole nucleus, leading to a more stable carbocation intermediate compared to attack at other positions.

Synthesis Workflow

The overall process, from starting materials to the purified product, follows a standard yet critical sequence of operations designed to maximize yield and purity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-chloro-1-(1H-indol-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 4. 28755-03-5|2-Chloro-1-(1H-indol-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a key synthetic intermediate in medicinal chemistry. The guide delves into the structural characteristics, detailed synthetic methodologies, and the pivotal role of this compound as a versatile building block in the development of novel therapeutic agents. Emphasis is placed on the practical application of spectroscopic techniques for its characterization, ensuring a thorough understanding for researchers in the field.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological properties. 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone has emerged as a valuable intermediate, primarily due to the reactive chloroacetyl group at the C3 position of the 2-methylindole core. This reactive handle provides a straightforward entry point for the introduction of diverse functionalities through nucleophilic substitution reactions, making it a cornerstone in the synthesis of more complex, biologically active molecules.

Molecular Structure and Properties

The foundational structure of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is characterized by a 2-methyl-substituted indole ring acylated at the C3 position with a chloroacetyl group.

Molecular Structure of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on general Friedel-Crafts acylation procedures for indoles and should be optimized for specific laboratory conditions.

Materials:

-

2-Methylindole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous carbon disulfide (or dichloromethane). The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reagents: A solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in anhydrous carbon disulfide is added dropwise to the stirred suspension of aluminum chloride. Following this, a solution of 2-methylindole (1.0 equivalent) in the same solvent is added dropwise at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is stirred until all the solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone.

Spectroscopic Characterization

Thorough characterization of the synthesized 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is crucial to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of closely related structures. [1] Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton (a broad singlet), aromatic protons of the indole ring, the singlet for the chloromethyl (-CH₂Cl) protons, and the singlet for the C2-methyl (-CH₃) protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the indole ring (including the quaternary carbons), the chloromethyl carbon, and the C2-methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, C-Cl stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic (M+2)⁺ peak due to the presence of the chlorine-37 isotope. |

Reactivity and Applications in Drug Development

The synthetic utility of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone lies in the high reactivity of the α-chloro ketone moiety. [2]The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups, serving as a versatile platform for the synthesis of diverse indole-based compounds with potential therapeutic applications.

Versatility in Synthesis

Caption: Synthetic transformations of the title compound.

This intermediate has been instrumental in the synthesis of compounds investigated for a range of biological activities, including but not limited to:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The ability to introduce various side chains via the chloroacetyl group allows for the exploration of structure-activity relationships in the development of new cytotoxic agents.

-

Antimicrobial Agents: Functionalized indoles have shown promise as antibacterial and antifungal agents.

-

Enzyme Inhibitors: The versatile chemistry of this intermediate enables the synthesis of tailored molecules designed to inhibit specific enzymes implicated in various diseases.

Safety and Handling

As an α-chloro ketone, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone should be handled with care. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a strategically important building block in organic synthesis and medicinal chemistry. Its straightforward preparation via Friedel-Crafts acylation and the high reactivity of its chloroacetyl group provide a versatile platform for the synthesis of a wide range of functionalized indole derivatives. This technical guide has provided a detailed overview of its structure, synthesis, and applications, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

References

- Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

- Casertano, M., Grasso, N., Menna, M., Merlino, F., Grieco, P., Ghosh-Harrington, M., Kelly, B. G., & Adamo, M. F. A. (2021).

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

- Singh, R., & Geetanjali. (2014). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Journal of the Indian Chemical Society, 91(6), 1039-1043.

Sources

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone CAS 38693-08-2

An In-Depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone (CAS 38693-08-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a key intermediate in synthetic organic and medicinal chemistry. We will delve into its chemical properties, a detailed and validated synthesis protocol, its characteristic reactivity as an α-halo ketone, and its potential applications in the development of novel therapeutics.

Introduction and Significance

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a bifunctional molecule featuring a reactive α-halo ketone and a 2-methylindole nucleus. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs, including antiviral, anticancer, and antimalarial agents.[1] The α-halo ketone moiety is a versatile electrophilic handle, enabling a wide range of subsequent chemical transformations, particularly nucleophilic substitutions.[2] This combination makes the title compound a valuable building block for constructing more complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone and its essential precursor, 2-methylindole, is presented in Table 1.

| Property | 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone | 2-methylindole |

| CAS Number | 38693-08-2 | 95-20-5 |

| Molecular Formula | C₁₁H₁₀ClNO | C₉H₉N |

| Molecular Weight | 207.66 g/mol | 131.17 g/mol |

| Appearance | Expected to be a solid | White to pale yellow crystalline solid |

| Melting Point | Not reported, likely solid at room temp. | 57-59 °C |

| Boiling Point | Not available | 272 °C at 760 mmHg |

| Solubility | Soluble in organic solvents like DCM, THF, DMF | Soluble in ether, ethanol |

Synthesis Protocol: A Validated Approach

The synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is most effectively achieved through a two-step process: the synthesis of the 2-methylindole precursor followed by its Friedel-Crafts acylation.

Step 1: Synthesis of 2-Methylindole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classical method for preparing indoles from an arylhydrazine and a ketone.[3]

-

Materials: Phenylhydrazine, Acetone, Anhydrous Zinc Chloride.

-

Procedure:

-

In a suitable reaction vessel, cautiously mix phenylhydrazine and acetone. An exothermic reaction will occur, forming the phenylhydrazone intermediate.

-

To the crude phenylhydrazone, add anhydrous zinc chloride (a common catalyst for this transformation).[3]

-

Heat the mixture to approximately 180°C. The reaction is typically rapid, indicated by a color change and vapor evolution.[4]

-

After cooling, the reaction mass is treated with hot water and acidified with hydrochloric acid.

-

The 2-methylindole product is isolated by steam distillation, appearing as a pale yellow oil that solidifies on cooling.[3][4]

-

Further purification can be achieved by recrystallization from a methanol/water mixture.

-

-

Monitoring: The initial formation of the phenylhydrazone can be monitored by testing for the presence of excess phenylhydrazine with Fehling's solution.[4]

-

Catalyst Choice: Zinc chloride is a strong Lewis acid that facilitates the key[5][5]-sigmatropic rearrangement of the hydrazone, which is the rate-determining step of the cyclization.

-

Purification: Steam distillation is an effective method for separating the volatile 2-methylindole from the non-volatile zinc salts and other impurities.

Step 2: Friedel-Crafts Acylation of 2-Methylindole

This step involves the electrophilic substitution of 2-methylindole with chloroacetyl chloride at the electron-rich C3 position. The use of a mild Lewis acid is crucial to avoid polymerization and degradation of the indole ring.[6]

-

Materials: 2-Methylindole, Chloroacetyl chloride, Diethylaluminum chloride (Et₂AlCl) or a similar mild Lewis acid, Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-methylindole in anhydrous DCM in a flask equipped with a nitrogen inlet and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diethylaluminum chloride in DCM. Diethylaluminum chloride is a milder Lewis acid compared to AlCl₃, which can cause decomposition of indoles.[6]

-

To this mixture, add a solution of chloroacetyl chloride in DCM dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Regioselectivity: The acylation occurs selectively at the C3 position of the indole ring, which is the most nucleophilic position.

-

Lewis Acid: The use of diethylaluminum chloride provides high yields for the 3-acylation of indoles and is compatible with various functional groups without requiring N-H protection.[6]

-

In-Process Controls: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity. While specific data for this exact compound is not widely published, the expected spectral characteristics can be inferred from analogous compounds.[7][8]

Chemical Reactivity and Synthetic Utility

As an α-halo ketone, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a potent alkylating agent.[9] The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond towards nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution at the α-carbon, displacing the chloride ion. This allows for the introduction of a wide variety of functional groups.

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 2. CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. spectrabase.com [spectrabase.com]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone molecular weight

An In-depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

This guide provides a comprehensive technical overview of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a key intermediate in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and safe handling.

Introduction and Significance

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone belongs to the class of α-haloketones, which are versatile building blocks in organic synthesis. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of a reactive chloromethyl ketone group at the 3-position of the 2-methylindole core makes this compound a valuable precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The reactivity of the α-chloro ketone moiety allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Physicochemical Properties

The fundamental properties of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone are summarized below. The molecular weight is calculated from its chemical formula, C₁₁H₁₀ClNO.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | Calculated |

| Molecular Weight | 207.66 g/mol | [1] |

| Appearance | Expected to be a solid, from off-white to yellow or brown | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | Inferred from similar compounds |

| Melting Point | Not available | - |

Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

A common and effective method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation. For the preparation of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, this would involve the acylation of 2-methylindole with chloroacetyl chloride.

Reaction Scheme

Caption: Synthetic route for 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone.

Step-by-Step Protocol

This protocol is a general guideline based on established procedures for similar acylation reactions.[2]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1 equivalent) and a suitable anhydrous solvent such as dichloromethane.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Lewis Acid: To the stirred solution, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise, while maintaining the temperature at 0 °C.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons of the indole ring, the methyl protons at the 2-position, and the methylene protons of the chloromethyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the indole ring, the methyl carbon, and the chloromethyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (207.66 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ketone, and C-Cl stretch. |

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 254 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to obtain a mass spectrum of the compound.[3]

Sources

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone synthesis overview

An In-depth Technical Guide to the Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

This guide provides an in-depth technical overview for the synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a critical intermediate in the development of various pharmaceutical compounds. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can execute and adapt the synthesis with a comprehensive understanding of the chemical principles at play.

Introduction: Significance and Synthetic Strategy

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a valuable building block in organic synthesis, primarily serving as a precursor for more complex molecules with potential biological activity. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a key step in the discovery of new therapeutic agents.[1] The chloroacetyl group at the C3 position of the 2-methylindole core provides a reactive electrophilic site, enabling a variety of subsequent nucleophilic substitution reactions to build molecular diversity.

The principal and most direct route for synthesizing this target molecule is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride.[2][3] This electrophilic aromatic substitution reaction is a robust and well-established method for introducing acyl groups onto aromatic rings.[2][3] Our discussion will focus on the intricacies of this pathway, from mechanistic principles to a field-proven experimental protocol.

The Core Synthesis: Friedel-Crafts Acylation of 2-Methylindole

The reaction involves the electrophilic substitution of a hydrogen atom on the C3 position of the 2-methylindole ring by a chloroacetyl group. The C3 position is the most electron-rich and sterically accessible site, making it highly reactive towards electrophiles.

Reaction Mechanism and Causality

The Friedel-Crafts acylation proceeds through the formation of a highly reactive electrophile, the acylium ion, which is generated in situ.

Caption: Mechanism of Friedel-Crafts Acylation.

-

Step 1: Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used as a catalyst. It coordinates to the carbonyl oxygen or the chlorine atom of chloroacetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[3][4]

-

Step 2: Nucleophilic Attack: The electron-rich π-system of the 2-methylindole ring attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C3 position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Step 3: Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C3 position of the sigma complex, restoring the aromaticity of the indole ring and yielding the final acylated product. The catalyst is regenerated in this step.

Rationale for Experimental Choices

-

Substrate (2-Methylindole): The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The methyl group at the C2 position is an electron-donating group that further activates the ring, specifically directing the acylation to the C3 position.

-

Acylating Agent (Chloroacetyl Chloride): This bifunctional reagent provides both the acyl group for the Friedel-Crafts reaction and a reactive chloride atom that can be easily displaced in subsequent reactions, making the final product a versatile synthetic intermediate.

-

Catalyst (Lewis Acids):

-

Traditional Lewis Acids (e.g., AlCl₃): Strong Lewis acids like AlCl₃ are highly effective. However, a key consideration is that the ketone product can form a stable complex with the catalyst, deactivating it. This necessitates the use of more than stoichiometric amounts of the catalyst. The subsequent hydrolysis of this complex during work-up leads to catalyst loss and the generation of corrosive waste streams.

-

Solid Acid Catalysts: To address the environmental and practical drawbacks of traditional Lewis acids, solid acid catalysts like Fe-modified montmorillonite K10 have been successfully employed. These catalysts offer advantages such as operational simplicity, reduced waste, and potential for recycling.

-

-

Solvent: The reaction must be conducted in an anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide, nitromethane) to prevent the violent reaction of the Lewis acid and chloroacetyl chloride with water.[5]

-

Temperature: The formation of the acylium ion complex is often highly exothermic.[4] Therefore, the reaction is typically initiated at a low temperature (0-5 °C) and allowed to warm to room temperature to control the reaction rate, prevent side reactions, and ensure safety.

Experimental Protocol & Workflow

This protocol is a representative procedure for the synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazards |

| 2-Methylindole | 131.17 | 95-20-5 | Harmful if swallowed |

| Chloroacetyl Chloride | 112.94 | 79-04-7 | Corrosive, Toxic, Lachrymator, Water-reactive[5][6][7] |

| Aluminum Chloride (Anhydrous) | 133.34 | 7446-70-0 | Corrosive, Water-reactive |

| Dichloromethane (DCM, Anhydrous) | 84.93 | 75-09-2 | Suspected carcinogen, Irritant |

| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 | Corrosive, Causes severe burns |

| Sodium Bicarbonate (Sat. Soln.) | 84.01 | 144-55-8 | - |

| Sodium Sulfate (Anhydrous) | 142.04 | 7757-82-6 | - |

Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath.

Synthesis Workflow

Caption: Overall Synthesis Workflow.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2-methylindole (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the indole dissolves. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq).

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Caution: This process is highly exothermic and will release HCl gas.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone as a solid.[9]

Data Presentation

Reaction Parameters Summary

| Parameter | Condition | Rationale |

| Stoichiometry | 2-Methylindole (1 eq), Chloroacetyl Chloride (1.1 eq), AlCl₃ (1.2 eq) | Excess acylating agent and catalyst drive the reaction to completion. |

| Solvent | Anhydrous Dichloromethane | Inert solvent that does not react with reagents. |

| Temperature | 0 °C to Room Temperature | Controls initial exothermic reaction and allows for completion. |

| Reaction Time | 2-4 hours | Typical duration for completion, should be confirmed by TLC. |

| Yield | > 80% (Typical) | High yields are generally achievable with this method. |

Product Characterization

| Analysis | Expected Result |

| Physical State | White to pale yellow solid |

| Melting Point | ~220-224 °C |

| ¹H NMR (CDCl₃) | δ ~8.3 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂Cl), 2.8 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~190 (C=O), 136, 130, 126, 124, 123, 122, 114, 111 (Ar-C), 47 (CH₂Cl), 15 (CH₃) |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1640 (C=O stretch), ~740 (C-Cl stretch) |

| MS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₁₁ClNO: 208.05 |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Critical Safety Considerations

-

Chloroacetyl Chloride: This substance is extremely hazardous. It is highly toxic, corrosive, a potent lachrymator (tear-producing agent), and reacts violently with water, alcohols, and bases.[5][6][7] It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]

-

Anhydrous Aluminum Chloride: Reacts vigorously with water in a highly exothermic reaction, releasing corrosive HCl gas. It must be handled under strictly anhydrous conditions.

-

Quenching Procedure: The work-up step involving the addition of the reaction mixture to ice/acid is hazardous due to the exothermic nature and release of HCl gas. This must be performed slowly, with adequate cooling and in a fume hood.

-

Solvent Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

References

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022-10-20). Available from: [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. (2026-01-08). Available from: [Link]

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents.

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available from: [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Chloroacetyl Chloride Hazard Summary - NJ.gov. Available from: [Link]

-

Reagents and conditions: (i) chloroacetyl chloride, K2CO3, THF, 0 °C to... - ResearchGate. Available from: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

-

Supporting information - The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of some N-substituted indole derivatives and their biological activities - PubMed. Available from: [Link]

-

ChemInform Abstract: Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. - Sci-Hub. Available from: [Link]

-

Synthesis and reactions of some 3-(2-haloacyl)indoles - Scite.ai. Available from: [Link]

-

Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted - Oriental Journal of Chemistry. Available from: [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. (2019-01-07). Available from: [Link]

-

ICSC 0845 - CHLOROACETYL CHLORIDE - INCHEM. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Friedel-Crafts Acylation of 2-Methylindole: Mechanism, Regioselectivity, and Protocol Optimization

Abstract

The 2-methylindole scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization is of paramount importance for the development of novel therapeutic agents and functional materials.[1][2] The Friedel-Crafts acylation stands as a cornerstone carbon-carbon bond-forming reaction to introduce a ketone moiety, typically at the C3 position, yielding 3-acyl-2-methylindoles. These products are versatile intermediates in the synthesis of a wide array of biologically active compounds.[2][3] This in-depth guide provides a comprehensive analysis of the Friedel-Crafts acylation of 2-methylindole, moving beyond a simple recitation of steps to explore the underlying mechanistic principles that govern its outcome. We will dissect the critical interplay of reagents and reaction conditions, explain the causality behind experimental choices, and offer field-proven protocols to empower researchers in achieving predictable and high-yielding results.

The Core Mechanism: An Electrophilic Balancing Act

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] Its application to the electron-rich indole system, however, introduces nuances that demand careful consideration, primarily concerning regioselectivity. The reaction proceeds through the generation of a potent electrophile, the acylium ion, which is then intercepted by the nucleophilic indole ring.

Generation of the Acylium Ion

The reaction is initiated by the interaction of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), with an acylating agent such as an acyl chloride or anhydride.[5][6] The Lewis acid coordinates to the halogen (or oxygen in an anhydride), polarizing the carbon-heteroatom bond and facilitating its cleavage to generate a resonance-stabilized acylium ion. This species is a powerful electrophile, primed for attack by the aromatic ring.[6][7]

Caption: Generation of the resonance-stabilized acylium ion electrophile.

The Indole Nucleophile: The Primacy of C3

The indole ring is a highly nucleophilic heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position of the pyrrole ring. Consequently, electrophilic attack occurs preferentially at this site. The attack by the C3 position of 2-methylindole on the acylium ion generates a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the C2 position and the nitrogen atom, which is a key stabilizing factor. A subsequent deprotonation step, often assisted by the [AlCl₄]⁻ complex, restores aromaticity and yields the final 3-acyl-2-methylindole product.[7]

The Competing Pathway: N-Acylation

While C3 acylation is thermodynamically favored, a competing kinetically controlled pathway exists: N-acylation.[8] The nitrogen atom of the indole also possesses a lone pair of electrons and can act as a nucleophile. Attack by the nitrogen on the acylium ion leads to the formation of a 1-acyl-2-methylindole.

-

Kinetic Control: N-acylation is often faster, especially at lower temperatures, as it does not require disruption of the benzene ring's aromaticity to form the initial intermediate. This is the kinetic product.[9][10]

-

Thermodynamic Control: C3-acylation is generally irreversible and leads to a more stable final product due to the preservation of the aromatic sextet in the benzene ring. This is the thermodynamic product.[9][10]

In many cases, the initially formed N-acyl product can rearrange to the more stable C3-acyl product, particularly at higher temperatures or with prolonged reaction times in the presence of the Lewis acid catalyst.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

The Synthetic Versatility of 3-Chloroacetyl-2-methylindole: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroacetyl-2-methylindole stands as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and medicinal chemistry sectors. Its strategic combination of a reactive α-halo ketone and an indole nucleus provides a unique platform for constructing complex molecular architectures. This guide delineates the fundamental reactivity of 3-chloroacetyl-2-methylindole, offering a comprehensive exploration of its synthesis, key transformations—notably nucleophilic substitution and subsequent cyclization reactions—and its application in the generation of novel therapeutic candidates. Through a blend of mechanistic insights, field-proven protocols, and practical considerations, this document aims to empower researchers to effectively harness the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of 3-Chloroacetyl-2-methylindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy for modulating biological activity. The introduction of a chloroacetyl group at the C3 position of 2-methylindole creates a bifunctional molecule with distinct reactive centers. The electron-rich indole nucleus, particularly with the activating effect of the C2-methyl group, influences the reactivity of the C3-substituent. Simultaneously, the chloroacetyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution, making it a linchpin for molecular elaboration.

This guide will navigate the chemical landscape of 3-chloroacetyl-2-methylindole, from its initial synthesis to its transformation into complex heterocyclic systems. We will dissect the underlying principles that govern its reactivity, providing not just procedural steps, but also the scientific rationale that underpins them.

Synthesis of the Core Scaffold: 3-Chloroacetyl-2-methylindole

The most direct and widely employed method for the synthesis of 3-chloroacetyl-2-methylindole is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride.[2][3] This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid catalyst.

Mechanistic Rationale and Choice of Catalyst

The Friedel-Crafts acylation mechanism commences with the activation of the acyl chloride by a Lewis acid.[4] The Lewis acid coordinates to the chlorine atom of the chloroacetyl chloride, polarizing the carbonyl group and generating a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. The electron-rich C3 position of the 2-methylindole then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This is followed by the loss of a proton to restore the aromaticity of the indole ring, yielding the 3-chloroacetyl-2-methylindole product.

The choice of Lewis acid is critical to the success of the reaction. Strong Lewis acids like aluminum chloride (AlCl₃) can be effective but may also lead to side reactions or degradation of the indole ring, which is sensitive to harsh acidic conditions.[5] Milder Lewis acids, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), often provide a better balance of reactivity and selectivity for electron-rich substrates like indoles. The selection is often a balance between activating the acyl chloride sufficiently without promoting unwanted side reactions.

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation

Validated Experimental Protocol: Synthesis of 3-Chloroacetyl-2-methylindole

This protocol provides a reliable method for the synthesis of 3-chloroacetyl-2-methylindole.

Materials:

-

2-Methylindole

-

Chloroacetyl chloride

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-methylindole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous ZnCl₂ (1.1 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 3-chloroacetyl-2-methylindole as a solid.

Self-Validation: The identity and purity of the synthesized 3-chloroacetyl-2-methylindole should be confirmed by spectroscopic methods.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to the indole NH proton (broad singlet, ~8.5-9.0 ppm), aromatic protons of the indole ring (multiplets, ~7.0-8.0 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.5-5.0 ppm), and the methyl protons at the C2 position (singlet, ~2.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~190-195 ppm), the carbons of the indole ring, the methylene carbon of the chloroacetyl group (~45-50 ppm), and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the ketone (~1650-1670 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 3-chloroacetyl-2-methylindole. |

The Cornerstone Reaction: Nucleophilic Substitution

The primary mode of reactivity of 3-chloroacetyl-2-methylindole is the nucleophilic substitution of the chloride atom. The presence of the adjacent electron-withdrawing carbonyl group activates the α-carbon towards nucleophilic attack. A wide variety of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the chloride, opening up a vast chemical space for derivatization.

Reaction with Primary Amines: A Gateway to Diverse Heterocycles

The reaction of 3-chloroacetyl-2-methylindole with primary amines is a particularly fruitful pathway, leading to the formation of 3-(aminoacetyl)-2-methylindole derivatives. These intermediates are primed for subsequent intramolecular cyclization reactions.

Causality of Experimental Choices: The choice of base and solvent is crucial in this reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. The reaction is often carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 reaction pathway.

Caption: Figure 2: Nucleophilic Substitution with a Primary Amine

Validated Experimental Protocol: Synthesis of 3-(Anilinoacetyl)-2-methylindole

This protocol details the reaction of 3-chloroacetyl-2-methylindole with aniline as a representative primary amine.

Materials:

-

3-Chloroacetyl-2-methylindole

-

Aniline

-

Triethylamine (TEA)

-

Acetonitrile

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 3-chloroacetyl-2-methylindole (1.0 eq) in acetonitrile.

-

Add aniline (1.1 eq) followed by triethylamine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(anilinoacetyl)-2-methylindole.

Self-Validation: Characterization of the product should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the substitution of the chlorine atom with the anilino group. The disappearance of the C-Cl stretch in the IR spectrum and the appearance of signals corresponding to the aniline moiety in the NMR spectra are key indicators of a successful reaction.

Intramolecular Cyclization: Building Complex Heterocyclic Systems

The true synthetic power of 3-chloroacetyl-2-methylindole is realized in the subsequent intramolecular cyclization of its derivatives. The 3-(aminoacetyl)-2-methylindole products, for instance, are versatile precursors for the synthesis of fused heterocyclic systems, such as indole-annulated benzodiazepines.

Synthesis of Indole-Fused Benzodiazepines

The synthesis of 1,4-benzodiazepine-fused indoles can be achieved from N-aryl-3-aminoacetyl-2-methylindoles through an intramolecular cyclization. This transformation is typically acid-catalyzed, promoting the cyclization between the indole nitrogen or another activated position on the indole ring and the carbonyl group of the side chain, or through other cyclization strategies.

Caption: Figure 3: Intramolecular Cyclization to form an Indole-fused Benzodiazepine

Conceptual Protocol: Intramolecular Cyclization

The precise conditions for intramolecular cyclization can vary significantly depending on the specific substrate and the desired ring system. A common approach for the synthesis of benzodiazepine-fused indoles involves the use of a dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.

Conceptual Workflow:

-

The 3-(arylaminoacetyl)-2-methylindole precursor is heated in the presence of a suitable acid catalyst.

-

The acid protonates the carbonyl oxygen, increasing its electrophilicity.

-

An intramolecular electrophilic attack from an activated position on the aryl ring or the indole nucleus onto the carbonyl carbon occurs.

-

Subsequent dehydration leads to the formation of the fused heterocyclic system.

-

Workup and purification yield the desired polycyclic product.

The specific position of cyclization will depend on the substitution pattern of the aryl amine and the reaction conditions employed.

Applications in Drug Discovery and Development

The derivatives of 3-chloroacetyl-2-methylindole are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. The ability to readily synthesize a wide array of analogues allows for the systematic exploration of structure-activity relationships (SAR).

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer properties, and the scaffolds derived from 3-chloroacetyl-2-methylindole are no exception.

-

Antimicrobial Agents: The fusion of the indole nucleus with other heterocyclic rings, facilitated by the reactivity of the chloroacetyl group, has led to the discovery of compounds with significant antibacterial and antifungal activities.

-

Central Nervous System (CNS) Active Agents: The benzodiazepine scaffold is well-known for its CNS activity, and indole-fused benzodiazepines represent a novel class of compounds with potential applications in treating anxiety, epilepsy, and other neurological disorders.[4][6]

Conclusion

3-Chloroacetyl-2-methylindole is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the facile nucleophilic substitution of its chloroacetyl group provide a robust platform for the generation of a multitude of derivatives. The subsequent ability of these derivatives to undergo intramolecular cyclization reactions unlocks access to complex, polycyclic heterocyclic systems of significant therapeutic potential. The methodologies and mechanistic insights presented in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and creatively utilize the rich chemistry of 3-chloroacetyl-2-methylindole in their synthetic endeavors.

References

- Hasimbegovic, V., Slätt, J., & Bergman, J. (2007). The synthesis of some 3‐acylindoles revisited. Journal of Heterocyclic Chemistry, 44(4), 835-839.

- Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Synthesis, 6(4), 434-469.

- Akiyama, T., et al. (2025). Synthesis of Indole-Fused Benzodiazepine Derivatives by Photocatalyzed Cascade Reaction. ChemistryViews.

- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.

- Gazzola, S., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(19), 5993.

- Sigma-Aldrich.

- Baran, P. S. (2011). Synthesis of Indole Alkaloids. The Journal of Organic Chemistry, 76(19), 7625–7639.

Sources

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. Synthesis of indole-fused benzodiazepine derivatives by photocatalyzed cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 6. chemistryviews.org [chemistryviews.org]

The Multifaceted Biological Significance of 3-Acylindoles: A Technical Guide for Drug Discovery Professionals

Foreword

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological activities. Among the vast landscape of indole derivatives, the 3-acylindoles have emerged as a particularly versatile class of compounds, demonstrating a remarkable ability to modulate a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of 3-acylindoles, with a focus on their roles as cannabinoid receptor modulators, anti-inflammatory agents, and anticancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the mechanistic underpinnings of their actions, and provides practical experimental frameworks to empower further investigation in this exciting field.

The 3-Acylindole Scaffold: A Gateway to Diverse Bioactivity

The 3-acylindole scaffold is characterized by an indole ring substituted with an acyl group at the C3 position. This seemingly simple structural motif provides a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The indole nitrogen (N1) and various positions on the benzene ring offer additional sites for substitution, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). The inherent physicochemical properties of the indole ring, including its aromaticity and hydrogen bonding capabilities, contribute to its ability to interact with a wide range of biological macromolecules.

Modulation of the Endocannabinoid System: 3-Acylindoles as Cannabinoid Receptor Ligands

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, appetite, and memory. The primary targets of the ECS are the G protein-coupled cannabinoid receptors, CB1 and CB2. 3-Acylindoles have been extensively investigated as potent and selective modulators of these receptors.

Mechanism of Action: Activating Cannabinoid Receptors

3-Acylindoles can act as agonists at both CB1 and CB2 receptors. Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, activation of cannabinoid receptors can trigger various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[1]

Caption: Cannabinoid Receptor Signaling Pathway Activated by 3-Acylindoles.

Structure-Activity Relationships of 3-Acylindole Cannabinoid Receptor Agonists